N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-6-7-22-16(13-5-8-23-11-13)10-18-17(21)15-9-12-3-1-2-4-14(12)19-15/h1-5,8-9,11,16,19-20H,6-7,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTDYRSYLDPHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivative class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 330.4 g/mol. The structure features an indole core, a thiophene ring, and a hydroxyethoxy side chain, contributing to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 2034313-60-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the Thiophene Ring : Achieved through Suzuki coupling reactions with thiophene boronic acid derivatives.
- Attachment of the Hydroxyethoxy Side Chain : Accomplished via etherification reactions with hydroxyethoxy halides.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation : The compound may affect the expression of genes associated with various biological processes.
Antimicrobial Activity
Indole derivatives, including this compound, have shown promise as antimicrobial agents. A study indicated that indole-2-carboxamide analogs exhibited low micromolar potency against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the indole structure can enhance antimicrobial efficacy while maintaining acceptable solubility profiles .
Antitumor Effects
Research has demonstrated that certain indole derivatives possess significant antitumor activity. For instance, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines, showing moderate to high cytotoxic activities with IC50 values ranging from 0.33 μM to 8.02 μM . These findings suggest potential applications in cancer therapy.
Study on Antituberculosis Activity
A study published in 2013 highlighted the effectiveness of indole-2-carboxamides against Mycobacterium tuberculosis. The lead candidates demonstrated improved in vitro activity compared to standard tuberculosis drugs, indicating a promising avenue for further research into their use as antituberculosis agents .
Evaluation of Cytotoxicity
In another study focusing on brain tumor cells, several indole derivatives were found to exhibit significant cytotoxicity. The results showed that specific modifications could enhance their effectiveness against tumor cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Key Observations:
Substituent Position : The thiophen-3-yl group in the target compound distinguishes it from analogs with thiophen-2-yl (e.g., compounds in ). This positional difference may alter binding affinity or steric interactions in enzyme active sites.
Biological Activity : Thiophen-2-yl indole derivatives (e.g., 4k, 5d) exhibit potent cytotoxicity against colorectal cancer cells (IC50: 3.87–4.31 µM) but moderate selectivity (SI: 1.53–1.88). The target compound’s thiophen-3-yl group may modulate selectivity by reducing off-target interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, and how are key intermediates characterized?
- Answer : The synthesis typically involves multi-step reactions starting from indole-2-carboxylic acid derivatives and functionalized thiophene precursors. Key steps include amide bond formation via coupling reagents (e.g., EDC/HOBt) and hydroxyl-ethoxy group introduction through nucleophilic substitution. Intermediates are characterized using NMR (1H/13C for structural confirmation), LCMS (to verify molecular weight), and HPLC (for purity assessment). Reaction progress is monitored via TLC or in situ spectroscopy .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity and purity?
- Answer :
- 1H/13C NMR : Assigns protons and carbons to confirm the presence of indole, thiophene, hydroxyethoxy, and carboxamide groups.
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula.
- IR spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H at ~3300 cm⁻¹).
- HPLC : Quantifies purity (>95% is typical for biological assays) .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological matrices?
- Answer : Solubility is tested in solvents like DMSO, PBS, and ethanol using UV-Vis spectroscopy or nephelometry. Stability studies involve incubating the compound in simulated physiological conditions (pH 7.4, 37°C) and analyzing degradation products via LCMS. Hydrophobic interactions from thiophene and indole moieties often necessitate solubility enhancers (e.g., cyclodextrins) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and reduce byproducts during synthesis?
- Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency.
- Temperature control : Lower temperatures minimize side reactions during sensitive steps (e.g., hydroxyl group activation).
- Catalyst screening : Palladium catalysts or organocatalysts may improve regioselectivity in heterocyclic coupling.
- High-throughput experimentation (HTE) : Enables rapid screening of reaction parameters (e.g., equivalents, time) .
Q. What computational and experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Answer :
- Molecular docking and MD simulations : Predict binding modes to targets like kinases or GPCRs, identifying key residues for mutagenesis validation.
- Dose-response assays : Repeat under standardized conditions (cell line, incubation time) to control for variability.
- Off-target screening : Use proteome-wide approaches (e.g., thermal shift assays) to identify confounding interactions .
Q. How are advanced biophysical techniques employed to elucidate the compound’s mechanism of action?
- Answer :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to purified targets (e.g., enzymes).
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics.
- Cryo-EM/X-ray crystallography : Resolves structural details of compound-target complexes, guiding SAR studies .
Q. What methodologies are used to assess the compound’s metabolic stability and potential toxicity in preclinical models?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
